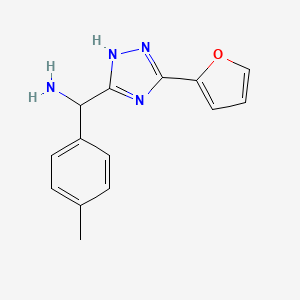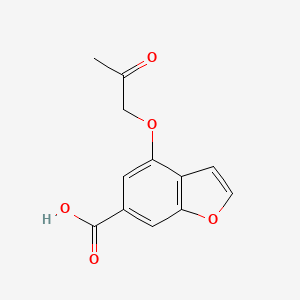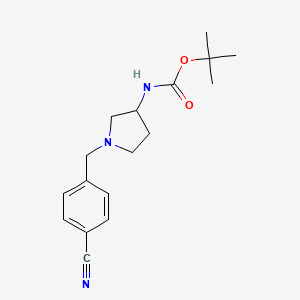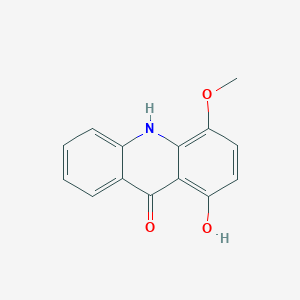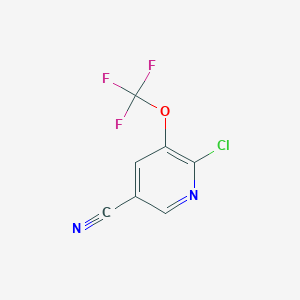
6-Chloro-5-(trifluoromethoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile typically involves the introduction of the chlorine and trifluoromethoxy groups onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-chloronicotinonitrile, is reacted with a trifluoromethoxy source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-5-(trifluoromethoxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Chloronicotinonitrile: Lacks the trifluoromethoxy group, making it less lipophilic.
Nicotinonitrile: The parent compound without any substituents.
Uniqueness
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances lipophilicity and stability, while the chlorine atom provides a site for further functionalization, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C7H2ClF3N2O |
|---|---|
Poids moléculaire |
222.55 g/mol |
Nom IUPAC |
6-chloro-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2O/c8-6-5(14-7(9,10)11)1-4(2-12)3-13-6/h1,3H |
Clé InChI |
CGFNKPFIGOQWDG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OC(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



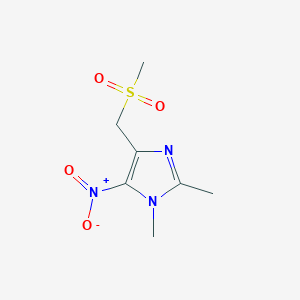




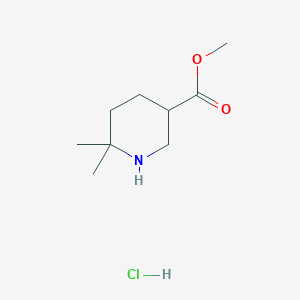
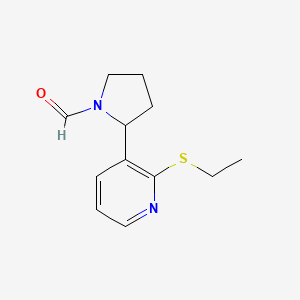

![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
